A Technical Guide to (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical structure, a robust synthesis protocol, and its critical applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Pyrimidine Boronic Acids
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its ability to engage in hydrogen bonding and other molecular interactions makes it a privileged structure in drug design. When functionalized with a boronic acid group, the pyrimidine ring is transformed into a versatile synthetic intermediate, primed for constructing complex molecular architectures.
Boronic acids and their derivatives are highly valued in organic synthesis for their stability, low toxicity, and exceptional utility in reactions like the Suzuki-Miyaura cross-coupling.[1] This reaction, which forges carbon-carbon bonds with high efficiency and selectivity, is a workhorse in the pharmaceutical industry for assembling the carbon skeletons of potential drug candidates.[2][3] (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid combines the desirable features of the pyrimidine core with the synthetic power of the boronic acid functional group, making it a valuable building block for creating novel compounds with potential therapeutic applications, such as enzyme inhibitors.[4]
Chemical Structure and Physicochemical Properties
The structure of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is characterized by a pyrimidine ring substituted at the 2-position with a sterically bulky tert-butyl group, at the 4-position with a methyl group, and at the 5-position with the boronic acid [-B(OH)₂] moiety. The tert-butyl group can provide steric shielding and influence the molecule's conformation and solubility, which can be strategically exploited in drug design.
// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituents C_tBu [label="C", pos="-2.6,1.5!"]; C_Me1 [label="C", pos="-2.6,2.5!"]; C_Me2 [label="C", pos="-3.9,1.0!"]; C_Me3 [label="C", pos="-2.0,1.9!"]; H_Me1_1 [label="H", pos="-2.3,3.0!"]; H_Me1_2 [label="H", pos="-3.1,2.8!"]; H_Me1_3 [label="H", pos="-2.1,2.2!"]; H_Me2_1 [label="H", pos="-4.4,1.3!"]; H_Me2_2 [label="H", pos="-3.9,0.5!"]; H_Me2_3 [label="H", pos="-4.2,1.5!"]; H_Me3_1 [label="H", pos="-1.5,2.2!"]; H_Me3_2 [label="H", pos="-2.5,2.2!"]; H_Me3_3 [label="H", pos="-1.7,1.6!"];
C_Me_C4 [label="CH₃", pos="0,-2.5!"]; B_C5 [label="B", pos="2.6,-1.5!"]; O1_B [label="OH", pos="3.5,-0.5!"]; O2_B [label="OH", pos="3.5,-2.5!"]; H_C6 [label="H", pos="2.0,1.2!"];
// Draw bonds N1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];
// Double bonds in pyrimidine ring edge [style=double]; C2 -- N1; C4 -- N3; C6 -- C5;
// Substituent bonds edge [style=solid]; C2 -- C_tBu [label="", len=1.5, style=solid]; C_tBu -- C_Me1 [label="", len=1.0, style=solid, arrowhead=none]; C_tBu -- C_Me2 [label="", len=1.0, style=solid, arrowhead=none]; C_tBu -- C_Me3 [label="", len=1.0, style=solid, arrowhead=none]; C4 -- C_Me_C4 [label="", len=1.5, style=solid]; C5 -- B_C5 [label="", len=1.5, style=solid]; B_C5 -- O1_B [label="", len=1.5, style=solid]; B_C5 -- O2_B [label="", len=1.5, style=solid]; C6 -- H_C6 [label="", len=1.0, style=solid];
// Add invisible nodes and edges for tBu methyl groups for better layout node [shape=plaintext, label="CH₃", fontsize=10]; tBu_Me1 [pos="-3.2, 2.2!"]; tBu_Me2 [pos="-3.7, 0.8!"]; tBu_Me3 [pos="-2.2, 1.2!"];
edge [style=invis]; C_tBu -- tBu_Me1; C_tBu -- tBu_Me2; C_tBu -- tBu_Me3; } Caption: 2D structure of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid.
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | (2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid | [5] |
| Molecular Formula | C₉H₁₅BN₂O₂ | [5] |
| Molecular Weight | 194.04 g/mol | [5] |
| Canonical SMILES | B(C1=CN=C(N=C1C)C(C)(C)C)(O)O | [5] |
| InChI Key | YPZACCHLMMGZND-UHFFFAOYSA-N | [5] |
| Physical Form | Typically a powder or solid |
Synthesis Methodology: A Field-Proven Protocol
The synthesis of heteroaryl boronic acids is well-established. A common and effective method involves a lithium-halogen exchange reaction on a halogenated pyrimidine precursor, followed by electrophilic trapping with a borate ester.[1][6] This approach is highly reliable for producing the desired boronic acid in good yield.
Conceptual Synthesis Workflow
Detailed Step-by-Step Experimental Protocol
Objective: To synthesize (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid from 5-Bromo-2-(tert-butyl)-4-methylpyrimidine.
Materials:
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5-Bromo-2-(tert-butyl)-4-methylpyrimidine (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
2M Hydrochloric Acid (HCl)
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Ethyl acetate
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Brine (saturated aq. NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 5-Bromo-2-(tert-butyl)-4-methylpyrimidine (1.0 eq) and anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
-
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: The lithium-halogen exchange is highly exothermic and rapid. Low temperatures are essential to control the reaction rate, prevent side reactions, and ensure the stability of the resulting lithiated intermediate.
-
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature.
-
Causality: The n-BuLi acts as a strong base to abstract the bromine atom, generating a highly reactive 2-(tert-Butyl)-4-methylpyrimidin-5-yl-lithium intermediate. A slight excess of n-BuLi ensures complete conversion of the starting material.
-
-
Electrophilic Trapping: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature does not rise above -78 °C. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
-
Causality: The boron atom in the borate ester is electrophilic. The nucleophilic lithiated pyrimidine attacks the boron atom, forming a boronate ester intermediate. Triisopropyl borate is used for its good reactivity and the steric bulk of the isopropoxy groups, which can help prevent the formation of over-borylated byproducts.
-
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours.
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Causality: The acidic workup serves two purposes: it neutralizes any remaining organolithium species and hydrolyzes the boronate ester intermediate to the final boronic acid product.
-
-
Extraction and Isolation: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the pure (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a C-C bond between the pyrimidine core (from the boronic acid) and various aryl or heteroaryl halides (Ar-X, where X = Br, I, Cl, or OTf).[7][8]
Role in Suzuki-Miyaura Coupling
This reaction is fundamental for:
-
Lead Optimization: Rapidly generating libraries of analogues where the 'R' group from the aryl halide is varied to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): "Growing" a small fragment (the pyrimidine boronic acid) by coupling it to other molecular fragments to build a potent inhibitor.
-
Synthesis of Complex Targets: Serving as a late-stage intermediate in the total synthesis of complex natural products or drug candidates.
The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, and the substituents (tert-butyl and methyl) can be tailored to fit into specific binding pockets of target proteins, making derivatives of this compound promising candidates for kinase inhibitors, GPCR modulators, and other therapeutic targets.
Safety and Handling
Boronic acids are generally considered stable solids, but appropriate safety precautions should always be taken.
-
Hazard Statements: Similar boronic acids are associated with warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.
Conclusion
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is a high-value synthetic intermediate that provides a direct and efficient route to novel, substituted pyrimidine derivatives. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis and reactivity enables the strategic design and creation of new chemical entities with the potential to become next-generation therapeutics.
References
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2014). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Retrieved from [Link]
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Janeba, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
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Chemtips. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]
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Silveira, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
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KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
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Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. Retrieved from [Link]
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